1-[5-[2-(4-Chlorophenoxy)ethylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]-3-(4-chlorophenyl)urea
Overview
Description
1-[5-[2-(4-Chlorophenoxy)ethylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]-3-(4-chlorophenyl)urea is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a chlorophenyl group, and a chlorophenoxyethylsulfanylmethyl group
Preparation Methods
The synthesis of 1-[5-[2-(4-Chlorophenoxy)ethylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]-3-(4-chlorophenyl)urea typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by the cyclization of appropriate precursors, such as thiosemicarbazides and carboxylic acids, under acidic or basic conditions.
Introduction of the Chlorophenoxyethylsulfanylmethyl Group: This step involves the reaction of the thiadiazole intermediate with 4-chlorophenoxyethyl bromide in the presence of a base, such as potassium carbonate, to form the desired product.
Formation of the Urea Derivative: The final step involves the reaction of the intermediate with 4-chlorophenyl isocyanate to form the urea derivative.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
1-[5-[2-(4-Chlorophenoxy)ethylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]-3-(4-chlorophenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as an antimicrobial and antifungal agent, with studies indicating its effectiveness against various pathogens.
Medicine: The compound is being investigated for its potential as an anticancer agent, with studies showing its ability to inhibit the growth of certain cancer cell lines.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[5-[2-(4-Chlorophenoxy)ethylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]-3-(4-chlorophenyl)urea involves its interaction with specific molecular targets and pathways within cells. The compound is believed to exert its effects by:
Inhibition of Enzymes: The compound can inhibit specific enzymes involved in cellular processes, leading to the disruption of metabolic pathways.
Interaction with DNA: It can bind to DNA, causing structural changes that inhibit DNA replication and transcription.
Induction of Apoptosis: The compound can induce programmed cell death (apoptosis) in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
1-[5-[2-(4-Chlorophenoxy)ethylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]-3-(4-chlorophenyl)urea can be compared with other thiadiazole derivatives, such as:
1,3,4-Thiadiazole-2-thiol: Known for its antimicrobial and antifungal properties.
1,3,4-Thiadiazole-5-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals.
1,3,4-Thiadiazole-2-amine: Studied for its potential as an anticancer agent.
Properties
IUPAC Name |
1-[5-[2-(4-chlorophenoxy)ethylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]-3-(4-chlorophenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4O2S2/c19-12-1-5-14(6-2-12)21-17(25)22-18-24-23-16(28-18)11-27-10-9-26-15-7-3-13(20)4-8-15/h1-8H,9-11H2,(H2,21,22,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQHMXHMLOWSHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=NN=C(S2)CSCCOC3=CC=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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